molecular formula C8H5F4NO2 B13464739 6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid

6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid

Cat. No.: B13464739
M. Wt: 223.12 g/mol
InChI Key: ROQVYPFYULDJSN-UHFFFAOYSA-N
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Description

6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a tetrafluoroethyl boronic acid derivative is coupled with a halogenated pyridine . The reaction conditions often include a palladium catalyst, a base, and a suitable solvent under inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of the tetrafluoroethyl group can enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: Compared to its analogs, 6-(1,2,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid has a unique tetrafluoroethyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more bioactive due to the increased electron-withdrawing effect of the additional fluorine atoms .

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5F4NO2/c9-6(8(10,11)12)4-2-1-3-5(13-4)7(14)15/h1-3,6H,(H,14,15)

InChI Key

ROQVYPFYULDJSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(C(F)(F)F)F

Origin of Product

United States

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